Cas no 82311-69-1 (3-Bromo-L-phenylalanine)

3-Bromo-L-phenylalanine structure
3-Bromo-L-phenylalanine structure
Nome do Produto:3-Bromo-L-phenylalanine
N.o CAS:82311-69-1
MF:C9H10BrNO2
MW:244.085201740265
MDL:MFCD06659110
CID:60424
PubChem ID:2762259

3-Bromo-L-phenylalanine Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-2-Amino-3-(3-bromophenyl)propanoic acid
    • 3-Bromo-L-phenylalanine
    • 3-Br-L-Phe-OH
    • H-Phe(3-Br)-OH
    • L-3-Bromophe
    • L-3-Bromophenylalanine
    • (2S)-2-amino-3-(3-bromophenyl)propanoic acid
    • (L)-3-Bromophenyl alanine
    • 3-Br-Phe-OH
    • 3-Bromo-L-phenylalanine (ACI)
    • (S)-2-Amino-3-(3-bromophenyl)propanoicacid
    • HY-W008183
    • PD196538
    • 82311-69-1
    • L-Phenylalanine, 3-bromo-
    • CS-W008183
    • DTXSID50376126
    • (S)-2-AMINO-3-(3-BROMOPHENYL)PROPIONIC ACID
    • 3-Bromo-L-phenylalanine, 95%
    • 6CV
    • FS-1311
    • EN300-384090
    • 3-bromo-phenylalanine
    • AMY4445
    • L-3-BR-PHE-OH
    • AC-5854
    • A5332
    • CHEMBL3809682
    • J-300373
    • SCHEMBL44027
    • (L)-Bromophenyl alanine
    • GDMOHOYNMWWBAU-QMMMGPOBSA-N
    • AKOS012010389
    • (S)-2-amino-3-(3-bromophenyl)propanoic acid;(S)-3-(3-BROMOPHENYL)-BETA-ALANINE
    • MFCD06659110
    • DB-068233
    • DA-49571
    • 3-Bromophenylalanine
    • MDL: MFCD06659110
    • Inchi: 1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
    • Chave InChI: GDMOHOYNMWWBAU-QMMMGPOBSA-N
    • SMILES: C(C1C=CC=C(Br)C=1)[C@H](N)C(=O)O

Propriedades Computadas

  • Massa Exacta: 242.98949g/mol
  • Carga de Superfície: 0
  • XLogP3: -0.8
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Ligações Rotativas: 3
  • Massa monoisotópica: 242.98949g/mol
  • Massa monoisotópica: 242.98949g/mol
  • Superfície polar topológica: 63.3Ų
  • Contagem de Átomos Pesados: 13
  • Complexidade: 187
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Densidade: 1.588
  • Ponto de Fusão: 227-232°C
  • Ponto de ebulição: 368.4°C at 760 mmHg
  • Ponto de Flash: 368.4 °C at 760 mmHg
  • Coeficiente de partição da água: Slightly soluble in water.
  • PSA: 63.32000
  • LogP: 2.10380
  • Rotação Específica: +5° (c=4 in 1N NaOH)

3-Bromo-L-phenylalanine Informações de segurança

3-Bromo-L-phenylalanine Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

3-Bromo-L-phenylalanine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-384090-0.5g
(2S)-2-amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
0.5g
$19.0 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027730-250mg
3-Bromo-L-phenylalanine
82311-69-1 97%
250mg
¥1007 2021-08-25
ChemScence
CS-W008183-10g
3-Bromo-L-phenylalanine
82311-69-1 99.80%
10g
$47.0 2022-04-26
eNovation Chemicals LLC
D628804-25g
3-Bromo-L-phenylalanine
82311-69-1 97%
25g
$1200 2024-06-05
abcr
AB280404-100 g
3-Bromo-L-phenylalanine, 95%; .
82311-69-1 95%
100g
€791.50 2022-06-11
abcr
AB280404-5g
3-Bromo-L-phenylalanine, 95% (H-L-Phe(3-Br)-OH); .
82311-69-1 95%
5g
€86.90 2024-04-15
Enamine
EN300-384090-50.0g
(2S)-2-amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
50.0g
$339.0 2024-06-05
Enamine
EN300-384090-100.0g
(2S)-2-amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
100.0g
$602.0 2024-06-05
AAPPTec
UHF166-1g
H-Phe(3-Br)-OH
82311-69-1
1g
$100.00 2024-07-19
Apollo Scientific
OR925479-5g
3-Bromo-L-phenylalanine
82311-69-1 97%
5g
£32.00 2025-02-20

3-Bromo-L-phenylalanine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
Referência
The asymmetric synthesis of enantiomerically enriched (S)-3'- and 4'-bromophenylalanines and their α-methyl substituted analogs
Dadayan, A. S.; et al, Hayastani Kimiakan Handes, 2011, 64(2), 225-232

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  3 min, 45 - 50 °C
1.2 Reagents: Acetic acid ;  neutralized
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
Referência
The asymmetric synthesis of enantiomerically enriched (S)-3'- and 4'-bromophenylalanines and their α-methyl substituted analogs
Dadayan, A. S.; et al, Hayastani Kimiakan Handes, 2011, 64(2), 225-232

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
Referência
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Phenylalanine ammonia-lyase ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 8, 30 °C
Referência
Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts
Weise, Nicholas J.; et al, Advanced Synthesis & Catalysis, 2017, 359(9), 1570-1576

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  8 h, 130 °C
2.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (9S)- Solvents: Chloroform ,  Toluene ,  Water ;  72 h, -40 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
Referência
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Chymotrypsin Solvents: Water
Referência
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
1.2 5 min, 99 °C
Referência
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Piperidine Solvents: Pyridine ;  80 - 180 min, reflux
2.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
2.2 5 min, 99 °C
Referência
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Catalysts: Chymotrypsin Solvents: Water
Referência
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (9S)- Solvents: Chloroform ,  Toluene ,  Water ;  72 h, -40 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
Referência
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Benzene ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Catalysts: Chymotrypsin Solvents: Water
Referência
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Ammonium formate Solvents: Ethanol ;  4 h, reflux
2.1 Catalysts: Phenylalanine ammonia-lyase ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 8, 30 °C
Referência
Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts
Weise, Nicholas J.; et al, Advanced Synthesis & Catalysis, 2017, 359(9), 1570-1576

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  48 h, pH 10, 30 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1.5, 30 °C
Referência
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Ammonium carbamate Solvents: Water ;  24 h, pH 9.9, 30 °C
Referência
Intensified biocatalytic production of enantiomerically pure halophenylalanines from acrylic acids using ammonium carbamate as the ammonia source
Weise, Nicholas J.; et al, Catalysis Science & Technology, 2016, 6(12), 4086-4089

Synthetic Routes 15

Condições de reacção
1.1 Catalysts: Piperidine Solvents: Pyridine ;  6 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  48 h, pH 10, 30 °C
2.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1.5, 30 °C
Referência
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

3-Bromo-L-phenylalanine Raw materials

3-Bromo-L-phenylalanine Preparation Products

3-Bromo-L-phenylalanine Literatura Relacionada

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